molecular formula C9H5F5O2 B1361833 3-(Pentafluorophenyl)propionic acid CAS No. 2002-92-8

3-(Pentafluorophenyl)propionic acid

Cat. No.: B1361833
CAS No.: 2002-92-8
M. Wt: 240.13 g/mol
InChI Key: KBAMYOFXGBJADC-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propionic acid is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of a pentafluorophenyl group attached to a propanoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.

Scientific Research Applications

3-(Pentafluorophenyl)propionic acid has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-(Pentafluorophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases, which facilitate its incorporation into metabolic pathways. The pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions and other biochemical processes. Additionally, 3-(Pentafluorophenyl)propanoic acid can form stable complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of 3-(Pentafluorophenyl)propanoic acid on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, 3-(Pentafluorophenyl)propanoic acid can affect gene expression and cellular metabolism. In some cell types, this compound has been observed to induce apoptosis, while in others, it promotes cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 3-(Pentafluorophenyl)propanoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, 3-(Pentafluorophenyl)propanoic acid can inhibit the activity of certain hydrolases by forming a covalent bond with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pentafluorophenyl)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentafluorophenyl)propanoic acid is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(Pentafluorophenyl)propanoic acid in animal models are dose-dependent. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, threshold effects have been identified, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of 3-(Pentafluorophenyl)propanoic acid can induce oxidative stress, inflammation, and tissue damage, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

3-(Pentafluorophenyl)propanoic acid is involved in several metabolic pathways, primarily those related to fatty acid metabolism. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of 3-(Pentafluorophenyl)propanoic acid with cofactors such as nicotinamide adenine dinucleotide (NAD+) also plays a crucial role in its metabolic processing .

Transport and Distribution

The transport and distribution of 3-(Pentafluorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, 3-(Pentafluorophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Pentafluorophenyl)propanoic acid is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, 3-(Pentafluorophenyl)propanoic acid can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)propionic acid typically involves the reaction of pentafluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where pentafluorobenzene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentafluorophenyl)propionic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its interactions with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAMYOFXGBJADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294523
Record name 3-(pentafluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-92-8
Record name 2002-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(pentafluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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